molecular formula C21H26N2O B2757982 N-((1-benzylpiperidin-4-yl)methyl)-2-methylbenzamide CAS No. 953932-93-9

N-((1-benzylpiperidin-4-yl)methyl)-2-methylbenzamide

Cat. No. B2757982
CAS RN: 953932-93-9
M. Wt: 322.452
InChI Key: UFAIMQQWQNTHSV-UHFFFAOYSA-N
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Description

“N-((1-benzylpiperidin-4-yl)methyl)-2-methylbenzamide” is a chemical compound that has been studied for its potential applications in the pharmaceutical industry . It is a part of a study into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects .


Synthesis Analysis

The synthesis of this compound involves the use of acetylhydrazide and 1-(phenylmethyl)-piperidin-4-one . To a solution of acetylhydrazide in ethanol, a solution of 1-(phenylmethyl)-piperidin-4-one in ethanol was added dropwise . This process resulted in the formation of the title compound .


Molecular Structure Analysis

The compound was characterized by NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure is monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° . The compound has crystallized with four crystallographically unique molecules in the asymmetric unit .


Chemical Reactions Analysis

The compound is a part of a study into new Fentanyl-derived opioid compounds . It is synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The exact chemical reactions involved in these processes are not detailed in the available sources.

Scientific Research Applications

Metabolism and Stability of N-Hydroxymethyl Compounds Research has explored the metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds, focusing on the stability and identification of metabolites. N-(Hydroxymethyl)benzamide was identified as a major metabolite of N-methylbenzamide, with its stability investigated under various conditions. This study provides insights into the metabolic pathways and stability of N-hydroxymethyl compounds derived from benzamides, which can be crucial for understanding their behavior in biological systems (Ross et al., 1983).

Photocatalytic Degradation Studies The photocatalytic degradation of organic pollutants using titanium dioxide is a significant area of research. Studies have examined the effects of adsorbents used as supports for titanium dioxide loading on the photocatalytic degradation of compounds similar to N-((1-benzylpiperidin-4-yl)methyl)-2-methylbenzamide. Such research is pivotal in environmental science, offering potential solutions for the degradation of hazardous substances in water and soil (Torimoto et al., 1996).

PET Imaging and Sigma Receptors In the field of nuclear medicine, derivatives of benzamides, including those structurally related to this compound, have been investigated for their potential as ligands in positron emission tomography (PET) imaging. These compounds, particularly those labeled with fluorine-18, have shown high affinity and selectivity for σ receptors, indicating their utility in PET imaging to study various neurological disorders and potential applications in oncology (Shiue et al., 1997).

Spectroscopic Characterization and Chemical Analysis Spectroscopic techniques play a crucial role in the characterization and analysis of chemical compounds, including benzamides. Studies involving Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy have provided detailed insights into the structural and electronic properties of benzamide derivatives. Such research is fundamental in the development of new materials and in the pharmaceutical industry for drug design and development (Takač & Vikić Topić, 2004).

Antiproliferative and Anticancer Research The investigation of benzamide derivatives for their antiproliferative and anticancer properties is an ongoing area of research. Compounds with structural similarities to this compound have been synthesized and evaluated for their potential to inhibit the growth of cancer cells. This research is critical for the discovery and development of new anticancer agents (Youssef et al., 2020).

Future Directions

The compound is part of ongoing research into the development of new analgesics derived from Fentanyl . The aim is to develop compounds with reduced side effects but which remain potent analgesics . This suggests that future research may focus on further optimizing the synthesis process, exploring the compound’s mechanism of action, and conducting preclinical and clinical trials to assess its safety and efficacy.

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-17-7-5-6-10-20(17)21(24)22-15-18-11-13-23(14-12-18)16-19-8-3-2-4-9-19/h2-10,18H,11-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAIMQQWQNTHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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